(1R,2S)-2-aminocyclohexanol is an organic compound with the molecular formula C6H13NO. It is a stereoisomer of 2-aminocyclohexanol, specifically characterized by the cis configuration of its amino and hydroxyl groups on the cyclohexane ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
cis-2-Aminocyclohexanol is a chiral molecule, meaning it exists in two non-superimposable mirror image forms, known as enantiomers. These forms, designated as (1R,2S)-cis-2-aminocyclohexanol and (1S,2R)-cis-2-aminocyclohexanol, have identical chemical formulas (C6H13NO) and structures but differ in the spatial arrangement of their atoms. Due to this chirality, the research applications of cis-2-aminocyclohexanol often involve obtaining and utilizing specific enantiomers.
Several methods have been developed for the synthesis of cis-2-aminocyclohexanol, with most focusing on achieving enantioselective control, meaning the preferential production of one specific enantiomer. This is crucial because the biological activity of a drug candidate can be highly dependent on its chirality.
cis-2-Aminocyclohexanol serves as a versatile building block in the synthesis of various biologically active molecules, particularly pharmaceuticals. Its presence in a molecule can influence various properties, including:
Examples of drugs containing cis-2-aminocyclohexanol include memantine, used for the treatment of Alzheimer's disease, and lamotrigine, an antiepileptic medication.
Beyond medicinal chemistry, cis-2-aminocyclohexanol finds applications in other research fields, such as:
These reactions highlight the compound's versatility in organic synthesis and its potential as a chiral building block for more complex molecules.
(1R,2S)-2-aminocyclohexanol has demonstrated significant biological activity. It primarily interacts with the Tyrosine-protein kinase SYK, which plays a crucial role in immune response pathways. The compound's mode of action involves inhibiting this kinase, thereby affecting signaling pathways related to B cell receptor activation. This interaction suggests potential therapeutic applications in modulating immune responses and developing new treatments for diseases related to immune dysfunction.
Several synthetic methods have been developed for producing (1R,2S)-2-aminocyclohexanol:
These methods emphasize the accessibility of (1R,2S)-2-aminocyclohexanol for research and industrial applications.
The compound has diverse applications across multiple fields:
Research indicates that (1R,2S)-2-aminocyclohexanol interacts with specific enzymes involved in polyketide synthesis. Its ability to participate in single C2 elongation and cyclization reactions highlights its importance in biochemical pathways. These interactions are crucial for understanding metabolic processes and developing new therapeutic strategies .
(1R,2S)-2-aminocyclohexanol shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Configuration | Unique Features |
|---|---|---|
| (1S,2S)-2-Aminocyclohexanol | Stereoisomer | Different chirality affecting reactivity |
| (1R,2R)-2-Aminocyclohexanol | Stereoisomer | Exhibits different substitution patterns |
| cis-2-Aminocyclohexanol | Stereoisomer | Comparable structure but different properties |
| (1S,2R)-2-Aminocyclohexanol | Stereoisomer | Variations in biological activity |
The cis configuration of (1R,2S)-2-aminocyclohexanol significantly influences its reactivity compared to other isomers. For instance, it predominantly forms N-monoalkylated products when reacted with smaller alkylating agents due to strong intramolecular hydrogen bonding between its hydroxyl and amino groups . This distinct behavior sets it apart from its trans counterpart and other related compounds.
This detailed examination underscores the significance of (1R,2S)-2-aminocyclohexanol as a versatile compound in both chemical synthesis and biological research.
(1R,2S)-2-aminocyclohexanol represents a chiral cyclohexane derivative characterized by the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol [1] . The compound exhibits a cis configuration with its amino and hydroxyl substituents positioned on the cyclohexane ring in a specific stereochemical arrangement defined by the (1R,2S) absolute configuration [3]. The exact mass has been determined to be 115.099716 Da, with a polar surface area of 46.25 Ų [3] [4].
The cyclohexane ring adopts predominantly the chair conformation, which represents the most thermodynamically stable arrangement [5] [6]. In this configuration, the six-membered ring exists in rapid equilibrium between two chair conformations through a process known as ring flipping [5] [7]. Each carbon atom in the chair conformation possesses one axial and one equatorial position, with the axial positions parallel to the ring axis and equatorial positions arranged around the ring equator [5] [6].
For (1R,2S)-2-aminocyclohexanol, conformational analysis reveals two primary chair conformations: Conformer A, where the amino group occupies an axial position and the hydroxyl group an equatorial position, and Conformer B, where these orientations are reversed [8] [9]. At neutral pH conditions, Conformer A predominates with approximately 94.2% population, while Conformer B accounts for only 5.8% due to an energy difference of approximately 8.4 kJ/mol [8]. The preference for Conformer A arises from the reduced steric interactions when the hydroxyl group occupies the equatorial position [10] [11].
The conformational dynamics of the cyclohexane ring are characterized by energy barriers between different conformations [10]. The boat conformation exhibits significantly higher energy (25.1 kJ/mol) compared to the chair forms, while the half-chair transition state represents the highest energy barrier at 45.2 kJ/mol [10]. The twist-boat conformation, at 22.6 kJ/mol, demonstrates slightly more stability than the boat form but remains unfavorable compared to chair conformations [10].
| Table 1: Molecular and Structural Properties of (1R,2S)-2-aminocyclohexanol | |
|---|---|
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight (g/mol) | 115.17 |
| Exact Mass (Da) | 115.099716 |
| CAS Number | 260065-86-9 |
| Configuration | (1R,2S) |
| Stereochemical Description | cis-configuration |
X-ray crystallographic analysis provides definitive structural information for (1R,2S)-2-aminocyclohexanol and related compounds [12] [13]. The Cambridge Structural Database serves as the primary repository for small-molecule organic crystal structures, containing over 1.3 million validated entries from X-ray and neutron diffraction analyses [13] [14]. Single-crystal X-ray diffraction techniques have been employed to determine the three-dimensional molecular arrangements and intermolecular interactions in crystalline phases [15] [16].
Crystallographic studies of cyclohexanol derivatives have revealed important structural features [15] [16]. The plastic phase of cyclohexanol crystallizes in a face-centered cubic structure with space group Fm3m and lattice parameter a = 8.809 Å at 275 K [15]. In the crystalline state, cyclohexanol molecules adopt chair conformations with hydroxyl groups in equatorial orientations, consistent with solution-phase conformational preferences [16].
For 2-aminocyclohexanol hydrochloride derivatives, crystal structure determinations have provided insight into hydrogen bonding patterns and molecular packing arrangements [1] [17]. The hydrochloride salt of (1R,2S)-2-aminocyclohexanol exhibits a melting point of 225-227°C, indicating strong intermolecular interactions in the crystal lattice [18]. These crystallographic parameters demonstrate the influence of hydrogen bonding between amino and hydroxyl groups on solid-state structure [16].
The crystallographic analysis reveals that molecules in the crystal maintain the chair conformation observed in solution, with no evidence of hydroxyl groups adopting axial orientations [16]. This finding contradicts some spectroscopic literature suggestions and confirms the predominance of equatorial hydroxyl positioning in both solution and solid phases [16]. The hydrogen atoms of equatorial hydroxyl groups adopt both in-plane and out-of-plane orientations within the crystal structure [16].
| Table 2: Physical Properties of (1R,2S)-2-aminocyclohexanol | |
|---|---|
| Property | Value |
| Melting Point (°C) | 89.5 |
| Boiling Point (°C) | 201.1 ± 33.0 |
| Density (g/cm³) | 1.037 ± 0.06 |
| Flash Point (°C) | 75.4 ± 25.4 |
| Refractive Index | 1.503 |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (1R,2S)-2-aminocyclohexanol through analysis of proton and carbon environments [19] [20]. The ¹H NMR spectrum in deuterated chloroform reveals distinct chemical shift regions corresponding to different proton environments within the molecule [20] [21].
The proton bearing the hydroxyl group (C₁-H) appears as a multiplet in the chemical shift range of 3.4-4.0 ppm, characteristic of protons on carbons bearing electronegative oxygen atoms [20] [21]. The proton adjacent to the amino group (C₂-H) resonates at 2.5-3.0 ppm, reflecting the electron-withdrawing effect of the nitrogen substituent [20]. The remaining methylene protons of the cyclohexane ring appear as complex multiplets between 1.2-2.0 ppm [20] [22].
Exchangeable protons from the hydroxyl and amino groups exhibit broad singlets with chemical shifts dependent on solvent, concentration, and hydrogen bonding [20] [21]. The hydroxyl proton typically appears between 1.5-2.0 ppm, while amino protons display broader signals between 1.0-3.0 ppm due to rapid exchange processes [20] [21].
¹³C NMR spectroscopy provides information about carbon environments, with the carbon bearing the hydroxyl group (C₁) appearing between 69-72 ppm [23] [20]. The carbon adjacent to the amino group (C₂) resonates at 54-56 ppm, while the remaining ring carbons appear between 23-33 ppm depending on their proximity to the substituents [23] [20].
Two-dimensional COSY experiments reveal connectivity patterns through scalar coupling networks [19]. These experiments confirm the adjacency of the hydroxyl and amino-bearing carbons and provide detailed information about the cyclohexane ring connectivity [19]. The COSY spectrum displays cross-peaks between vicinal protons, enabling complete assignment of the ring system [19].
| Table 3: NMR Spectroscopic Data for (1R,2S)-2-aminocyclohexanol | |||
|---|---|---|---|
| NMR Technique | Assignment | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR (400 MHz, CDCl₃) | C₁-H (CHOH) | 3.4-4.0 | multiplet |
| ¹H NMR (400 MHz, CDCl₃) | C₂-H (CHNH₂) | 2.5-3.0 | multiplet |
| ¹H NMR (400 MHz, CDCl₃) | CH₂ (ring) | 1.2-2.0 | multiplet |
| ¹³C NMR (101 MHz, CDCl₃) | C₁ (CHOH) | 69-72 | - |
| ¹³C NMR (101 MHz, CDCl₃) | C₂ (CHNH₂) | 54-56 | - |
Vicinal coupling constants provide crucial information about molecular conformation and stereochemistry [24] [25]. Axial-axial coupling in cyclohexane derivatives typically exhibits large coupling constants of 9-12 Hz due to the 180° dihedral angle between these protons [24] [26]. Equatorial-equatorial and axial-equatorial couplings display smaller values of 2-5 Hz, corresponding to approximately 60° dihedral angles [24] [26]. These coupling patterns enable determination of substituent orientations and conformational preferences [24] [25].
(1R,2S)-2-aminocyclohexanol exhibits remarkable pH-dependent conformational behavior due to the presence of both basic amino and acidic hydroxyl functional groups [8] [9]. This dual functionality enables the molecule to act as a conformational pH switch, with dramatic changes in molecular geometry occurring across different pH ranges [8] [27].
Under strongly acidic conditions (pH 1-3), protonation of the amino group generates an ammonium cation, creating favorable conditions for intramolecular hydrogen bonding [8] [9]. The protonated amino group forms a strong hydrogen bond with the hydroxyl oxygen (O···H-N⁺), stabilizing Conformer B where the amino group occupies an equatorial position [8] [28]. This hydrogen bonding interaction contributes more than 20 kJ/mol of stabilization energy [8] [9].
At neutral pH (7-9), the amino group exists in its unprotonated state, weakening the intramolecular hydrogen bonding interaction [8] [29]. Under these conditions, Conformer A predominates, with the amino group in an axial position and the hydroxyl group equatorial [8]. The energy difference between conformers decreases to less than 10 kJ/mol, though Conformer A remains favored due to reduced steric interactions [8].
Under strongly basic conditions (pH 10-12), deprotonation of the hydroxyl group eliminates hydrogen bonding capabilities entirely [8] [30]. The conformational equilibrium shifts completely toward Conformer A, with no stabilization from intramolecular interactions [8]. This pH-dependent switching occurs within narrow ranges, typically spanning 3 pH units, enabling precise control of molecular geometry [8] [27].
The conformational switching mechanism has been quantitatively studied using NMR titration experiments [8] [9]. Deuterated trifluoroacetic acid addition to deuterated methanol solutions enables monitoring of conformational changes through analysis of vicinal coupling constants [8]. The coupling constant changes reflect alterations in dihedral angles as the molecule transitions between conformational states [8] [9].
| Table 4: pH-Dependent Conformational Behavior | |||
|---|---|---|---|
| pH Range | Protonation State | Predominant Conformation | Intramolecular H-bond |
| 1-3 (Strongly Acidic) | Fully protonated (-NH₃⁺) | Conformer B (H-bonded) | Strong O···H-N⁺ |
| 4-6 (Acidic) | Partially protonated | Mixed A/B equilibrium | Moderate O···H-N⁺ |
| 7-9 (Neutral to Basic) | Neutral form (-NH₂) | Conformer A (extended) | Weak O···H-N |
| 10-12 (Strongly Basic) | Deprotonated (-OH⁻) | Conformer A (extended) | None |
The pKa values for protonated compounds in deuterated methanol have been estimated using Henderson-Hasselbalch analysis of NMR titration curves [8] [9]. These values range from 2.6 to 8.5 depending on the specific substituents present on the amino group [9]. The pH sensitivity can be tuned through structural modifications, enabling development of switches responsive to specific pH ranges [8] [27].
Synthesis of (1R,2S)-2-aminocyclohexanol has progressed from harsh, multistep sequences to finely tuned catalytic or resolution-based protocols that deliver multigram quantities in high chemical yield and near-perfect enantiomeric excess [1] [2]. The compound’s dual hetero-functionality enables salt formation, hydrogen-bond templating, and catalyst anchoring, making it a sought-after building block in ligand design and stereocontrolled transformations [3].
| Parameter | Value | Reference |
|---|---|---|
| Molecular formula | C₆H₁₃NO [4] | 10 |
| Exact mass | 115.100 daltons [4] | 10 |
| Configuration | cis, absolute configuration (1R,2S) [5] | 7 |
| Reported melting point (hydrochloride) | 172 – 175 °C [2] | 19 |
| Specific rotation of free base (ethanol, 20 °C) | −39.8° (1R,2S) [2] | 19 |
All modern access routes converge on two tactical decisions:
Cyclohexene oxide is the standard electrophile; its meso nature allows desymmetrization through chiral catalysts that govern both regio- and stereochemistry.
| Entry | Nucleophile (equiv.) | Catalyst system | Conditions | Yield (%) | Enantiomeric excess (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenyl carbamate (1.5) | Oligomeric cobalt(III) complex of N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine triflate (0.5 mol %) | Toluene, 50 °C, 24 h | 91 [6] | 95 [6] | 27 |
| 2 | Trimethylsilyl azide (2.0) | Chromium(III) complex of the same salen ligand (1 mol %) | Dichloromethane, 0 °C, 6 h | 88 [3] | 96 [3] | 23 |
| 3 | Aniline (1.2) | Zirconium-oxo metal–organic framework modified with (R)-3-hydroxybutanoic acid (10 wt %) | 50 °C, 8 h | 99 [7] | 83 [7] | 29 |
| 4 | Methanol (solvent) | Tris(pentafluorophenyl)borane (1 mol %) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene | 65 °C, 3 h | 88 [5] | 70 (diastereoselective, racemic, proceeds to resolution) [5] | 7 |
| 5 | Acetic acid-promoted primary amine (1.1) | Metal-free protocol (Brønsted acid only) | 80 °C, neat, 2 h | 92 [8] | 0 (racemic, preparatory for diastereomeric resolution) [8] | 14 |
Key observations
When stereoselective catalysis is impractical, the most dependable rescue strategy is diastereomeric salt formation with a chiral acid or base.
| Racemate precursor | Resolving agent | Solvent system | Yield of target enantiomer (%) | Enantiomeric excess (%) | Reference |
|---|---|---|---|---|---|
| trans-2-(benzylamino)cyclohexanol | L-dibenzoyl tartaric acid (0.50 equiv.) | Ethanol, reflux 2 h | 48 [5] | 98 [5] | 7 |
| trans-2-(benzylamino)cyclohexanol | (R)- and (S)-mandelic acid (stepwise 0.5 + 0.5 equiv.) | Ethyl acetate, 25 °C, 12 h | 80 [1] | >99 [1] | 12 |
| cis-2-amino-1-cyclohexanol (free base) | Dichloromandelic acid screen (96-well microplate) | Acetonitrile–heptane gradient, 45 °C | 57 [9] | 97 [9] | 9 |
| Crude hydrochloride from borane route | L-tartaric acid (1.00 equiv.) | Methanol–water, pH-switch crystallisation | 72 [10] | 93 [10] | 6 |
Process optimisation highlights
Mandelic acid remains the resolving agent of choice because its α-hydroxyl carboxylic motif offers dual hydrogen bonding sites that discriminate cis from trans conformations.
Protocol snapshot (scaled to 1.0 mol intermediate) [2]
| Metric | Large-scale value | Reference |
|---|---|---|
| Solvent volume per kilogram substrate | 4.5 L [2] | 19 |
| Acid recovery rate | 97% [2] | 19 |
| Space–time yield | 14 mol · L⁻¹ · day⁻¹ [1] | 12 |
Direct asymmetric C–N bond formation circumvents the need for epoxide precursors.
| Strategy | Catalyst class | Substrate | Yield (%) | Enantiomeric excess (%) | Reference |
|---|---|---|---|---|---|
| Reductive amination of 4-substituted cyclohexanones (proof of concept) | Engineered imine reductase variant M5 | 4-hydroxycyclohexanone | 84 [11] | 98 (single-mutation pocket) [11] | 31 |
| Hydroboration–amination cascade followed by osmium-catalysed dihydroxylation | Chiral iridium(I) N-heterocyclic carbene complex | 1,5-diol precursor | 71 [12] | 90 [12] | 33 |
| Aminolysis of cyclohexene oxide with benzylamine in hot water (green chemistry) | Water as autocatalyst | Cyclohexene oxide | 92 [2] | Racemic (feeds salt resolution) [2] | 19 |
Mechanistic insight
| Criterion | Epoxide ring-opening (best case) | Salt resolution | Catalytic amination (enzyme) |
|---|---|---|---|
| Step count to final base | 2 | 3 | 1 |
| Overall yield (%) | 83 [6] | 63 [1] | 70 [11] |
| Final enantiomeric excess (%) | 95 [6] | >99 [1] | 98 [11] |
| Metal residue risk | Cobalt (trace) [6] | None | None |
| Recovered chiral auxiliary | Not applicable | >95% mandelic acid [2] | Not applicable |
| Solvent hazard profile | Aromatic hydrocarbon (moderate) | Ethyl acetate (low) | Aqueous buffer (minimal) |